6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-14(4-6-15-2)9-7-10(13-8-12-9)16-5-3-11/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQZRAHDPUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Using Malonic Diesters and Guanidine Salts
A patented method describes the preparation of 2-amino-4,6-dimethoxypyrimidine via condensation of malonic diesters with disubstituted methyleneguanidine salts in methanol under basic conditions (sodium methoxide) followed by cyclization under pressure with dimethyl carbonate (see Table 1 for reaction conditions).
Table 1: Key Reaction Conditions for Pyrimidine Core Formation
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ester condensation | Dimethyl malonate, dimethylmethylidene guanidine hydrochloride, NaOMe in MeOH | 50-65 | 4-5 hours reflux | ~90 | >99 |
| Cyclization | Dimethyl carbonate, sealed pressure kettle, 0.4-0.6 MPa | 90-95 | 5 hours | - | - |
| Hydrolysis & workup | HCl, NaOH adjustment, dichloromethane extraction | 40-60 | 3-4 hours | - | - |
This method yields high-purity 2-amino-4,6-dimethoxypyrimidine, a close structural analog to the target compound’s pyrimidine core.
Using Malononitrile and Hydrogen Chloride-Methanol System
Another documented approach involves:
- Generating a hydrogen chloride methanol solution by bubbling dry HCl gas into anhydrous methanol at low temperature.
- Slowly adding malononitrile in methanol to this acidic solution to form a hexamethoxy intermediate.
- Subsequent reaction with guanidine salts (guanidine hydrochloride, nitrate, or carbonate) to form the pyrimidine ring.
- Neutralization and crystallization to isolate 2-amino-4,6-dimethoxypyrimidine.
This method operates under mild conditions (5-45 °C) with controlled pH adjustment (7.0-10.0) to optimize yield and purity (see Table 2).
Table 2: Summary of Malononitrile-Based Pyrimidine Synthesis
| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| HCl gas into MeOH | Dry HCl gas, anhydrous methanol | -5 to 10 | - | Molar ratio HCl:MeOH = 2.2-2.5:10-16 |
| Malononitrile addition | Malononitrile in MeOH, dropwise addition | 5 to 25 | 1-3 hours | Followed by 8-12 h reaction |
| Guanidine salt addition | Guanidine salt in MeOH | 5 to 25 | 2-8 hours | Molar ratio guanidine:malononitrile = 1.01-1.1:1 |
| Neutralization & crystallization | Base (NaOH, Na2CO3, NH4OH), water addition | - | - | pH adjusted to 7.5-8.2 |
Functionalization to Introduce Aminoethoxy and N-(2-methoxyethyl)-N-methylamino Groups
While the above methods focus on the pyrimidine core, the specific substituents on positions 4 and 6 require post-ring formation functionalization or use of appropriately substituted guanidine or malonate derivatives.
Introduction of 6-(2-Aminoethoxy) Group
This group can be introduced via nucleophilic substitution on a 6-halopyrimidine intermediate with 2-aminoethanol or protected derivatives under basic conditions. The aminoethoxy substituent is typically installed by:
- Halogenation at the 6-position (e.g., 6-chloropyrimidine).
- Nucleophilic displacement with 2-aminoethanol or 2-(N-protected amino)ethanol.
- Deprotection if necessary.
Installation of N-(2-Methoxyethyl)-N-methylamino Substituent at 4-Position
Similarly, the 4-position amino substituent can be introduced by:
- Reaction of 4-chloropyrimidine or 4-bromopyrimidine intermediate with N-(2-methoxyethyl)-N-methylamine under nucleophilic aromatic substitution conditions.
- Alternatively, reductive amination or alkylation of 4-amino pyrimidine derivatives with 2-methoxyethyl methylamine.
Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Pyrimidine core synthesis | Condensation & cyclization | Malonic diesters + guanidine salts + NaOMe + MeOH | 50-95 | 4-5 h + 5 h | High yield, high purity |
| Alternative core synthesis | Acid-catalyzed addition | Malononitrile + HCl gas + MeOH + guanidine salts | 5-45 | 8-12 h + 4-8 h | Mild conditions, scalable |
| 6-position substitution | Nucleophilic substitution | 6-halopyrimidine + 2-aminoethanol | 50-100 | Several hours | Protecting groups may be needed |
| 4-position substitution | Nucleophilic aromatic substitution | 4-halopyrimidine + N-(2-methoxyethyl)-N-methylamine | 50-100 | Several hours | Requires controlled conditions |
Research Findings and Notes
- The preparation methods for related pyrimidines emphasize the importance of controlling reaction temperature, pH, and stoichiometry to maximize yield and purity.
- Use of pressure vessels and controlled atmospheres (inert gas, dry conditions) enhances reaction efficiency.
- Recovery and reuse of solvents like methanol and dimethyl carbonate improve process sustainability.
- The use of guanidine salts (hydrochloride, nitrate, carbonate) allows flexibility in reaction conditions and product isolation.
- Post-synthetic functionalization requires careful selection of protecting groups to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains a pyrimidine core substituted at positions 4 and 6:
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Position 4 : A tertiary amine group (N-methyl and N-(2-methoxyethyl)) with potential for hydrogen bonding and nucleophilic reactivity.
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Position 6 : A 2-aminoethoxy group, which introduces a primary amine capable of participating in condensation or acylation reactions.
Key reactive sites include:
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The primary amine in the 2-aminoethoxy side chain.
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The pyrimidine nitrogen atoms, which may engage in hydrogen bonding or coordination chemistry.
-
The methoxyethyl group, which could undergo hydrolysis under acidic or basic conditions.
Pyrimidine Core Assembly
Pyrimidine derivatives are typically synthesized via:
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Biginelli-type cyclocondensation : Urea, aldehydes, and β-keto esters form dihydropyrimidinones, which are oxidized to pyrimidines .
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Nucleophilic substitution : Chloropyrimidines react with amines or alkoxides to introduce substituents. For example:
Example Reaction:
Functionalization of the 2-Aminoethoxy Group
The primary amine in the 2-aminoethoxy chain can undergo:
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Acylation : Reaction with acid chlorides or anhydrides to form amides.
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Alkylation : Formation of secondary or tertiary amines via alkyl halides.
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Schiff base formation : Condensation with aldehydes or ketones.
Example Acylation:
Stability and Degradation
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Hydrolysis : The methoxyethyl group may hydrolyze under acidic conditions to yield ethanol derivatives.
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Oxidation : The primary amine in the 2-aminoethoxy chain is susceptible to oxidation, forming nitro or imine species .
Comparative Reactivity of Analogous Compounds
Data from structurally related pyrimidines provide insights into expected behavior:
Hypothetical Reaction Table
Based on the above analysis:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | 6-(2-Acetamidoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine |
| Hydrolysis | 6M HCl, reflux | 6-(2-Hydroxyethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | 6-(2-(Dimethylamino)ethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine |
| Coordination Chemistry | Transition metal salts (e.g., Cu²⁺) | Metal-ligand complexes via pyrimidine N and amine groups |
Scientific Research Applications
Pharmaceutical Applications
-
Protein Kinase Inhibition :
- The compound is being explored as a lead candidate for developing inhibitors targeting protein kinases, which are critical in regulating cellular functions and are often implicated in cancer and other diseases. Preliminary studies suggest that it may exhibit selective inhibition against specific kinase targets, potentially leading to new therapeutic agents.
-
Antitumor Activity :
- Research indicates that derivatives of aminopyrimidines, including this compound, may possess antitumor properties. The ability to modulate key signaling pathways involved in tumor growth makes it a valuable candidate for cancer therapy.
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Neuroprotective Effects :
- Some studies have suggested that compounds similar to 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine. Below is a table summarizing some related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(2-methoxyethoxy)-6-methylpyrimidin-2-amine | Methyl group at position 6 | Modulates different kinases compared to target compound |
| N-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Contains a pyrazolo structure | Potentially broader spectrum of activity |
| N6-(adamantan-2-yl)-4-methoxy-5-nitrosopyrimidine-2,6-diamine | Adamantane moiety enhances lipophilicity | Unique scaffold providing distinct pharmacological properties |
This table illustrates how variations in substitution patterns can significantly influence biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:
Table 1: Substituent Variations and Key Features
Key Observations:
- Aminoethoxy vs.
- N-Substituents (Position 4): The N-(2-methoxyethyl)-N-methyl group in the target compound balances hydrophilicity and steric effects, whereas bulkier aryl groups (e.g., fluorophenyl in ) favor π-π interactions but may reduce solubility .
Key Observations:
- Steric Effects: Bulky substituents (e.g., mesityl in ) improve target selectivity but may limit bioavailability, whereas the target compound’s smaller N-substituents could offer a better pharmacokinetic profile .
- Hydrogen Bonding: The aminoethoxy group in the target compound likely participates in N–H⋯N/O interactions, similar to the methoxyphenylaminomethyl group in , which stabilizes protein-ligand complexes .
Physicochemical and Crystallographic Properties
Table 3: Structural and Physical Properties
Key Observations:
- Crystal Packing: Analogs with methoxy or ethoxy groups (e.g., ) exhibit C–H⋯O interactions, suggesting the target compound’s methoxyethyl group could stabilize crystal lattices similarly .
Biological Activity
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a synthetic organic compound belonging to the aminopyrimidine class. Its structure features a pyrimidine ring with specific functional groups that contribute to its biological activity. The compound has the molecular formula and is characterized by an amino group at the 6-position, a methoxyethyl group, and a methyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring.
Chemical Structure and Properties
The presence of both amino and ether functionalities in this compound enhances its reactivity and potential interactions with biological targets. The compound can engage in hydrogen bonding, which may influence its solubility and permeability across cellular membranes, critical factors in drug design and development.
The biological activity of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways, leading to potential therapeutic effects such as:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral enzymes.
- Anticancer Properties : The compound has been explored for its ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways.
- Antibacterial Effects : Research indicates potential antibacterial activity against certain pathogens, highlighting its versatility as a therapeutic agent.
Research Findings
Recent studies have focused on evaluating the efficacy of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in various biological assays. For instance:
- In vitro Studies : These studies demonstrated significant inhibition of key enzymes related to inflammation and cancer proliferation. For example, compounds structurally related to this pyrimidine derivative exhibited IC50 values ranging from 0.84 to 1.39 μM against COX-2, indicating strong anti-inflammatory potential .
- Cellular Assays : In cellular models, the compound showed a reduction in PGE2 levels (a pro-inflammatory mediator), with reductions reported between 76% and 94% depending on the specific analogs tested .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, it is beneficial to compare it with other similar compounds within the aminopyrimidine class. The following table summarizes key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(2-methoxyethoxy)-6-methylpyrimidin-2-amine | Methyl group at position 6 | Modulates different kinases compared to target compound |
| N-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Contains a pyrazolo structure | Potentially broader spectrum of activity |
| N6-(adamantan-2-yl)-4-methoxy-5-nitrosopyrimidine-2,6-diamine | Adamantane moiety enhances lipophilicity | Unique scaffold providing distinct pharmacological properties |
This comparative analysis underscores how variations in substitution patterns can significantly influence biological activity and therapeutic applications.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Cancer Therapy : A study investigated the effects of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The mechanism was linked to the modulation of kinase pathways critical for tumor progression.
- Antiviral Research : Another study explored its efficacy against viral infections, revealing that it could inhibit viral replication in vitro by targeting specific viral proteins.
- Anti-inflammatory Effects : Research focusing on inflammatory diseases showed that this compound could significantly reduce inflammatory markers in cellular models, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized for improved yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, outlines a two-step protocol: (1) reacting 2-methoxyethyl-methylamine with bromoethanol in toluene under reflux, followed by (2) purification via column chromatography. Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. For instance, using toluene as a solvent at 100°C for 2 hours improves reaction efficiency . Purification via reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) enhances purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of pyrimidine derivatives like 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions (e.g., methyl, methoxyethyl groups). Chemical shifts for pyrimidine protons typically appear at δ 8.0–9.0 ppm, while methyl groups resonate at δ 1.0–2.0 ppm .
- X-ray Crystallography : SHELXL ( ) is widely used for refining crystal structures. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings provide conformational validation . For example, dihedral angles <15° indicate near-planar substituent arrangements .
Advanced Research Questions
Q. How should researchers approach contradictory crystallographic data when determining the molecular conformation of substituted pyrimidines?
- Methodology : Contradictions may arise from polymorphism or refinement errors. Strategies include:
- Comparing multiple datasets (e.g., different crystallization conditions) to identify stable polymorphs .
- Validating hydrogen-bonding networks using SHELXPRO ( ) and tools like PLATON to analyze geometric restraints .
- Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .
Q. What methodological strategies can be employed to enhance the aqueous solubility of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine for in vitro bioassays?
- Methodology :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) at the pyrimidine 4-position, as seen in derivatives. The 2-aminoethoxy group can be further functionalized with hydrophilic moieties .
- Co-solvent Systems : Use DMF/water mixtures (e.g., 1:4 v/v) to dissolve hydrophobic pyrimidines without precipitation .
- Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble hydrochloride salts .
Q. How can computational chemistry tools, such as DFT calculations, aid in predicting the electronic properties and reactivity of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- HOMO-LUMO Gaps : Correlate with charge-transfer interactions in biological systems .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction optimization .
- Solvent Effects : Use COSMO-RS models to simulate solubility in aqueous/organic media .
Q. In structure-activity relationship (SAR) studies, what systematic approaches are recommended to evaluate the impact of substituents on the biological activity of pyrimidine derivatives?
- Methodology :
- Systematic Substitution : Vary substituents at positions 2, 4, and 5 (e.g., replace methoxyethyl with ethyl or propyl groups) and test antimicrobial activity ( ).
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains to quantify potency .
- Crystallographic Correlation : Link activity to structural features (e.g., planar vs. twisted conformations) using SHELXL-refined models .
Q. What experimental considerations are critical for identifying and characterizing polymorphic forms of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine?
- Methodology :
- Crystallization Screening : Test solvents (e.g., ethanol, acetonitrile) at varying temperatures to isolate polymorphs .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions .
- Powder XRD : Compare diffraction patterns to distinguish polymorphic lattices .
Q. How do researchers address challenges in experimental phasing during X-ray crystallography of novel pyrimidine-based compounds?
- Methodology :
- SHELXC/D/E Pipelines : Use for robust phasing of high-throughput datasets, especially with weak or incomplete diffraction .
- Molecular Replacement : If homologs exist, use PHASER with known pyrimidine structures as search models .
- Heavy-Atom Derivatives : Soak crystals in KAu(CN)₂ or HgCl₂ to introduce anomalous scatterers .
Q. What role do intramolecular hydrogen bonds play in stabilizing the crystal structure of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, and how can these interactions be validated?
- Methodology :
- Hydrogen Bond Analysis : Use SHELXL to measure bond lengths (e.g., N–H⋯N ≈ 2.8–3.0 Å) and angles (≈150–170°) .
- Conformational Stability : Intramolecular H-bonds (e.g., between pyrimidine N and aminoethoxy groups) reduce torsional strain, as seen in dihedral angles <20° .
- Computational Validation : Compare crystallographic data with DFT-optimized geometries to confirm H-bond energetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
